molecular formula C15H11FO5 B6408373 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid CAS No. 1261916-47-5

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid

Cat. No.: B6408373
CAS No.: 1261916-47-5
M. Wt: 290.24 g/mol
InChI Key: DUYHLSWCKVJZTF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid is a chemical compound with a complex structure that includes a fluorine atom, a methoxycarbonyl group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a boronic acid derivative and a halogenated aromatic compound, along with a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the methoxycarbonyl group would produce an alcohol.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 2-Fluoro-5-methoxycarbonylphenylboronic acid
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a fluorine atom and a hydroxybenzoic acid moiety, which confer distinct chemical properties. These features make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYHLSWCKVJZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691459
Record name 2'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-47-5
Record name 2'-Fluoro-5-hydroxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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